1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” contains several functional groups. It has a cyclopentyl group, a phenyl group, a piperidinyl group, and a pyrrolidine-2,5-dione group . The presence of these groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amino group could participate in a variety of reactions, such as condensation reactions or nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and the dione could influence its solubility in different solvents .Scientific Research Applications
Aromatase Inhibition for Estrogen-Dependent Diseases
A study explored the synthesis of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, focusing on their in vitro inhibitory activity against human placental aromatase. This enzyme converts androgens to estrogens, and its inhibition is crucial in treating estrogen-dependent diseases like mammary tumors. One compound exhibited significant inhibitory activity, making it a potential candidate for treating such diseases (Hartmann et al., 1992).
Antimicrobial and Antitubercular Activity
Another study focused on the synthesis of highly functionalized dispiro heterocycles and their in vitro antimicrobial activity against various bacteria and fungi, as well as antitubercular activity against Mycobacterium tuberculosis. The findings revealed that some compounds exhibited significant antimicrobial and antitubercular activities, comparable to standard drugs (Dandia et al., 2013).
Synthesis and Biological Evaluation
A study on the synthesis and biological evaluation of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine highlighted an efficient pathway to synthesize these compounds. The regioselectivity of the reaction was influenced by the presence of additional aminomethylpyridine, suggesting alternative pathways to the product pyrroles (Klappa et al., 2002).
Future Directions
Mechanism of Action
Target of Action
The compound “1-Cyclopentyl-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione” is a functionalized cereblon ligand . Cereblon is a protein that serves as a primary target for thalidomide and its analogs . It plays a crucial role in the ubiquitin-proteasome system, a critical pathway for protein degradation in cells .
Mode of Action
This compound interacts with its target, cereblon, by forming a complex that can be utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting the ubiquitin-proteasome system to degrade specific proteins within the cell . The compound’s amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions, making it a valuable building block for creating a protein degrader library .
Biochemical Pathways
The compound’s interaction with cereblon affects the ubiquitin-proteasome system, a pathway responsible for protein degradation . By forming a complex with cereblon, the compound can influence the degradation of specific proteins within the cell . This can have downstream effects on various cellular processes, depending on the proteins targeted for degradation.
Pharmacokinetics
The compound’s ability to rapidly conjugate with carboxyl linkers suggests it may have favorable absorption and distribution characteristics
Result of Action
The primary result of the compound’s action is the targeted degradation of specific proteins within the cell . This can influence various cellular processes and potentially lead to therapeutic effects, depending on the proteins targeted. For instance, in the context of PROTACs, the degradation of disease-related proteins can lead to the alleviation of disease symptoms .
Properties
IUPAC Name |
1-cyclopentyl-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-19-14-18(20(25)23(19)17-6-2-3-7-17)21-15-8-10-16(11-9-15)22-12-4-1-5-13-22/h8-11,17-18,21H,1-7,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPNIPZMOIRGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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